molecular formula C14H21NO2 B4649103 N-(sec-butyl)-4-ethoxy-3-methylbenzamide

N-(sec-butyl)-4-ethoxy-3-methylbenzamide

Cat. No.: B4649103
M. Wt: 235.32 g/mol
InChI Key: KGCIDBXYCBWMEU-UHFFFAOYSA-N
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Description

N-(sec-butyl)-4-ethoxy-3-methylbenzamide is a benzamide derivative featuring a sec-butyl amine group attached to a benzamide core substituted with 4-ethoxy and 3-methyl functional groups. This compound is structurally analogous to other benzamide derivatives studied for their roles in organic synthesis, catalysis, or bioactivity. The sec-butyl group is a common motif in chiral amines, as seen in palladium-mediated reactions , and the 4-ethoxy-3-methyl substitution pattern may influence electronic and steric properties, impacting reactivity or binding interactions.

Properties

IUPAC Name

N-butan-2-yl-4-ethoxy-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-5-11(4)15-14(16)12-7-8-13(17-6-2)10(3)9-12/h7-9,11H,5-6H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCIDBXYCBWMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC(=C(C=C1)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and functional attributes of N-(sec-butyl)-4-ethoxy-3-methylbenzamide with analogous benzamide derivatives:

Compound Name Substituents on Benzamide Amine Group Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-ethoxy, 3-methyl sec-butyl ~263.3 (calculated) Potential C–H functionalization
N-(sec-butyl)-4-ethoxybenzamide 4-ethoxy sec-butyl 221.29 Solubility in THF; synthetic intermediate
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl 2-hydroxy-1,1-dimethylethyl 207.3 N,O-bidentate directing group for metal catalysis
(S)-N-(sec-butyl)benzamide None sec-butyl (S-config) 191.3 Chiral ligand for asymmetric synthesis
3-hydroxy-4-methoxy-N,N-dimethylbenzamide 3-hydroxy, 4-methoxy N,N-dimethyl 195.2 Polar substituents enhance solubility

Key Observations:

The 4-ethoxy group (electron-donating) could stabilize the benzamide core via resonance, similar to the 4-ethoxy substituent in N-(sec-butyl)-4-ethoxybenzamide .

Amine Group Comparison :

  • The sec-butyl group is less polar than the 2-hydroxy-1,1-dimethylethyl moiety in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, suggesting lower solubility in polar solvents .
  • Chiral sec-butyl amines (e.g., (S)-N-(sec-butyl)benzamide) are used in enantioselective catalysis, implying that the target compound’s stereochemistry (if chiral) could influence its applications .

Synthetic Pathways :

  • Synthesis of sec-butyl benzamides typically involves coupling sec-butylamine with acyl chlorides or activated carboxylic acids under basic conditions (e.g., THF/DIEA at 75°C for 30 hours) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(sec-butyl)-4-ethoxy-3-methylbenzamide
Reactant of Route 2
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N-(sec-butyl)-4-ethoxy-3-methylbenzamide

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